Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
Overview
Description
Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzodiazepine derivative, which means it contains a benzene ring fused to a diazepine ring. The chloro and methyl groups attached to the benzene ring give this compound its unique properties and potential applications.
Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application : This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent .
- Methods of Application : It can be used in various research fields, such as the synthesis of complexes .
- Results or Outcomes : The specific outcomes can vary greatly depending on the particular synthesis or reaction being conducted .
- Scientific Field : Pharmaceutical Chemistry
- Application : A similar compound, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
- Methods of Application : This compound is synthesized as part of the larger process of creating ciprofloxacin hydrochloride .
- Results or Outcomes : The end result is the production of ciprofloxacin hydrochloride, a potent antibacterial drug .
Organic Synthesis
Fluorinated Quinolone Antibacterial Drug Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Application : A similar compound, (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, may be used in the preparation of a KAT II inhibitor .
- Methods of Application : This compound is synthesized as part of the larger process of creating a KAT II inhibitor .
- Results or Outcomes : The end result is the production of a potent KAT II inhibitor .
- Scientific Field : Organic Chemistry
- Application : This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent .
- Methods of Application : It can be used in various research fields, such as the synthesis of complexes .
- Results or Outcomes : The specific outcomes can vary greatly depending on the particular synthesis or reaction being conducted .
Kynurenine Aminotransferase II (KAT II) Inhibitor Synthesis
Organic Synthesis
properties
IUPAC Name |
methyl 7-chloro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDPLHWTJYVJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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